Chloromethyl(diethoxy)methylsilane
Description
Chloromethyl(diethoxy)methylsilane (CAS: 2212-10-4), also known as chloromethylmethyldiethoxysilane, is a versatile organosilicon compound with the molecular formula C₆H₁₅ClO₂Si and a molecular weight of 182.72 g/mol . It features a chloromethyl (–CH₂Cl) group and two ethoxy (–OCH₂CH₃) substituents bonded to a central silicon atom. This structure confers dual reactivity: the chloromethyl group enables nucleophilic substitution, while the ethoxy groups facilitate hydrolysis and condensation reactions .
Properties
Molecular Formula |
C6H15ClO2Si |
|---|---|
Molecular Weight |
182.72 g/mol |
IUPAC Name |
chloromethyl(diethoxymethyl)silane |
InChI |
InChI=1S/C6H15ClO2Si/c1-3-8-6(9-4-2)10-5-7/h6H,3-5,10H2,1-2H3 |
InChI Key |
UZYROSQHTXHLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[SiH2]CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity Differences: this compound’s chloromethyl group is more reactive in nucleophilic substitutions compared to APDMS’s amino group, which excels in chemisorption (e.g., CO₂ capture) . Trichloro(chloromethyl)silane’s three chlorine atoms make it highly reactive toward hydrolysis, limiting its use in aqueous environments .
Functional Group Impact: Alkyl Chains: Chloro(hexyl)dimethylsilane’s hexyl group enhances hydrophobicity but reduces compatibility with polar substrates . Amino Groups: APDMS-functionalized materials show superior adsorption of heavy metals (e.g., Pd(II), Ir(III)) and pathogens due to amine coordination .
Application-Specific Performance: APDMS-functionalized cellulose nanofibers achieve a CO₂ uptake of 3.2 mmol/g at 273 K, outperforming many porous materials . this compound’s ethoxy groups enable controlled hydrolysis, making it ideal for siloxane network formation in coatings .
Preparation Methods
Key Parameters and Conditions
Challenges
-
Byproduct Formation: Excess ethanol may lead to oligomerization or etherification byproducts.
-
Purity Control: Distillation at 140–143°C under reduced pressure isolates the product.
Orthoester-Mediated Synthesis
Triethyl orthoformate ((CH₃CH₂O)₃CH) serves as both a solvent and HCl scavenger, enabling milder reaction conditions:
Advantages Over Direct Alkoxylation
Industrial-Scale Protocol
-
Reactor Setup: Chloromethylmethyldichlorosilane is added gradually to a mixture of triethyl orthoformate and catalytic ethanol (0.05–0.5 molar equivalents).
-
Temperature Control: Maintained at 60–90°C to prevent dimerization.
-
Distillation: Short-path distillation at 140–143°C achieves >99% purity.
Comparative Analysis of Synthesis Routes
| Parameter | Direct Alkoxylation | Orthoester Method |
|---|---|---|
| Reaction Temperature | 40–90°C | 60–90°C |
| Reaction Time | 2–6 hours | 0.5–4 hours |
| Yield | 70–85% | 95–99% |
| Byproducts | HCl, oligomers | Ethyl chloride, formates |
| Scalability | Moderate (HCl handling) | High (continuous processes) |
Economic and Environmental Considerations
-
Direct Method: Lower reagent costs but higher waste treatment expenses due to HCl.
-
Orthoester Method: Higher initial costs offset by reduced downstream purification needs.
Industrial Production Considerations
Process Intensification Strategies
Waste Valorization
-
Ethyl Chloride Byproduct: Captured via condensation (−20°C) and repurposed in alkylation reactions.
-
Silica Residues: Converted to hydrophobic fillers for composite materials.
Emerging Methodologies and Innovations
Q & A
Q. What are the key synthetic routes for Chloromethyl(diethoxy)methylsilane, and how do reaction conditions influence purity?
this compound (CAS RN 2212-10-4) is synthesized via polycondensation of dichlorosilanes with alcohol derivatives. For example, dichloro(chloromethyl)methylsilane can react with ethanol under controlled anhydrous conditions to replace chlorine atoms with ethoxy groups . Reaction parameters such as temperature (optimized at 65–80°C), stoichiometric ratios (excess ethanol to ensure complete substitution), and inert gas purging (to prevent hydrolysis) critically impact yield and purity (>98% achievable via GC analysis) . Side products like residual chlorides require post-synthesis purification via fractional distillation .
Q. What analytical methods are recommended for characterizing this compound?
- Gas Chromatography (GC): Primary method for assessing purity (>98% achievable), with hexane or ethyl acetate as solvents to avoid decomposition .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify structural integrity (e.g., methyl groups at δ 0.5–1.0 ppm, ethoxy signals at δ 3.4–3.8 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms functional groups (e.g., Si–O–C stretches at 1000–1100 cm⁻¹, C–Cl at 550–750 cm⁻¹) .
Q. How should researchers handle this compound to ensure safety and stability?
- Storage: Under inert gas (N₂/Ar) at 15°C or below to prevent hydrolysis. Moisture exposure leads to decomposition into chloromethylsilanol and HCl .
- Handling: Use anhydrous solvents (e.g., dry hexane) and Schlenk-line techniques. Personal protective equipment (PPE) including acid-resistant gloves and goggles is mandatory due to skin/eye irritation risks (H315/H319 hazards) .
Advanced Research Questions
Q. How can this compound be utilized in designing functional copolymers for material science applications?
The compound serves as a precursor for synthesizing polysiloxanes with tailored side chains. For example:
- Polymerization: Polycondensation with dimethyldichlorosilane yields copolymers with chloromethyl and vinyl end-groups, enabling cross-linking via hydrosilylation .
- 3D-Printed Ceramics: When combined with photoinitiators (e.g., TPO), UV-curable siloxane precursors form complex geometries for electromagnetic wave-absorbing metamaterials. Optimal formulations use 20–30 wt% silane in DMF/EA solvents .
Q. What strategies mitigate data contradictions in hydrolysis studies of this compound?
Conflicting hydrolysis rates in literature often arise from varying experimental conditions:
- pH Dependence: Hydrolysis accelerates under alkaline conditions (pH > 10) due to OH⁻ nucleophilic attack on silicon. In acidic media (pH < 4), HCl byproducts further catalyze degradation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., H₂O/EtOH) promote rapid hydrolysis. Kinetic studies should standardize solvent systems and humidity controls .
Q. How can this compound be functionalized for environmental applications like heavy metal adsorption?
- Surface Modification: React with 3-aminopropylsilanes to introduce amine groups, enabling chelation of Pt⁴⁺ or Sn²⁺ ions in wastewater. Functionalized zeolites show >90% Pt recovery at pH 2–3 .
- Stability Testing: Adsorbent performance depends on silane grafting density (optimized at 0.5–1.2 mmol/g) and thermal stability (degradation onset >200°C via TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
